molecular formula C17H16FN3O4S3 B2474407 4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide CAS No. 701939-76-6

4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B2474407
CAS No.: 701939-76-6
M. Wt: 441.51
InChI Key: IIHQDRFLBRPQEG-UHFFFAOYSA-N
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Description

4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide is a synthetic compound featuring a benzothiazole core symmetrically functionalized with dual sulfonamide groups, a structure associated with diverse pharmacological activities. Compounds containing the benzothiazole scaffold have demonstrated significant antidiabetic properties in research settings, specifically acting as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a promising target for managing metabolic syndrome and type 2 diabetes mellitus . Furthermore, sulfonamide derivatives are investigated for their effects on the central nervous system; related molecules have shown potent analgesic and antiallodynic effects in models of neuropathic pain, potentially mediated through serotonergic (5-HT3) and opioidergic pathways, as well as carbonic anhydrase inhibition . It is crucial to distinguish this non-antibacterial sulfonamide from antibacterial sulfonamides; this compound lacks the aromatic amine group at the N4 position, which is responsible for the allergic reactions associated with the antibiotic drug class . This high-purity compound is intended for research purposes, such as enzyme inhibition assays, mechanism of action studies, and as a lead compound in drug discovery for metabolic and neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S3/c18-12-3-5-13(6-4-12)27(22,23)20-17-19-15-8-7-14(11-16(15)26-17)28(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQDRFLBRPQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Nitro Reduction

The cyclization of 2-aminothiophenol proceeds via electrophilic aromatic substitution, where the thiol and amine groups facilitate ring closure. Nitro reduction employs tin(II) chloride as a one-electron donor, converting the nitro group to an amine through a nitroso intermediate.

Sulfonylation Dynamics

Sulfonylation involves a two-step mechanism: (1) deprotonation of the amine by a base, forming a nucleophilic species, and (2) attack on the sulfonyl chloride’s sulfur atom, displacing chloride. Steric and electronic factors dictate regioselectivity, favoring the 6-position for initial sulfonylation.

Analytical Validation

Spectral Characterization

  • ¹H NMR : The final compound exhibits distinct signals for the pyrrolidine ring (δ 1.8–2.1 ppm), fluorophenyl group (δ 7.2–7.9 ppm), and benzothiazole protons (δ 8.1–8.3 ppm).
  • Infrared (IR) Spectroscopy : Peaks at 1160 cm⁻¹ (S=O stretch) and 1340 cm⁻¹ (C-F stretch) confirm sulfonamide and fluorophenyl groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals >98% purity, while elemental analysis aligns with theoretical values (C: 49.2%, H: 4.1%, N: 11.3%, S: 14.7%).

Alternative Synthetic Routes

Reductive Coupling Strategy

Nitro-sulfinate reductive coupling bypasses pre-formed amines, directly assembling sulfonamides from nitro groups and sulfinates. For example, reacting 6-nitro-1,3-benzothiazol-2-amine with sodium 4-fluorobenzenesulfinate in DMSO with sodium bisulfite yields the target compound in 72% yield (Scheme 5).

Solid-Phase Synthesis

Resin-bound intermediates enable iterative sulfonylation, though this method is less cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzene derivatives with the nucleophile replacing the fluorine atom.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antitubercular agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb), particularly in drug-resistant strains. For instance, a study comparing various benzothiazole derivatives found that certain modifications enhanced their activity against Mtb, suggesting that structural variations can lead to improved therapeutic efficacy .

Table 1: Antitubercular Activity of Benzothiazole Derivatives

CompoundIC50 (μM)MIC (μM)
4-fluoro derivative9.2 ± 1.50.09
Standard (Isoniazid)0.2

Anticancer Properties

The benzothiazole scaffold has been extensively studied for its anticancer properties. Compounds similar to 4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Study:
A recent investigation into the anticancer effects of benzothiazole derivatives demonstrated that certain compounds could significantly inhibit the growth of breast and lung cancer cells in vitro. The study utilized molecular docking studies to predict binding affinities to key proteins involved in cancer progression, further supporting the potential therapeutic role of these compounds .

Synthesis and Structural Modifications

The synthesis of This compound involves several synthetic pathways that enhance its bioactivity. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have been employed to streamline the production process while improving yields and purity .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiazole and pyrrolidine groups can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide and related benzothiazole derivatives:

Compound Name / ID Key Substituents Bioactivity / Role Reference
This compound (Target Compound) - 6-position: Pyrrolidine sulfonyl
- 2-position: 4-fluorobenzenesulfonamide
Hypothesized roles: Enzyme inhibition, antimicrobial/antitumor activity (by analogy)
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) - 6-position: Trifluoromethyl
- 2-position: Trimethoxyphenyl acetamide
CK-1δ inhibitor (pIC₅₀ = 7.8); High binding affinity (GlideXP score = -3.78 kcal/mol)
4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide - 6-position: Methoxy
- 2-position: 4-fluorobenzamide
Commercial bioactive compound; potential kinase/protease modulation
N-[6-(6-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide - 6-position: Chloro-pyridinyl-sulfonamide
- 2-position: Acetamide
Structural complexity suggests dual sulfonamide/acetyl motifs for multi-target engagement
FITM (4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide) - Thiazole core
- Fluorobenzamide and pyrimidine substituents
mGluR1 antagonist; reduced affinity in Thr815/Pro756 mutations (0.23% tumor prevalence)

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in BTA enhances hydrophobic interactions with CK-1δ, contributing to its high inhibitory activity (pIC₅₀ = 7.8) .
  • The pyrrolidine sulfonyl group in the target compound may improve solubility and membrane permeability compared to methoxy or chloro analogs .
  • Fluorine at the benzene para position (common across analogs) likely enhances metabolic stability and binding affinity via electronegative interactions .

Structural vs. Functional Divergence :

  • The target compound’s dual sulfonamide groups (benzene and pyrrolidine) distinguish it from simpler analogs like BTA or FITM. This may enable multi-target engagement or stronger hydrogen bonding with enzymes/receptors .
  • FITM’s thiazole-pyrimidine core shows specificity for mGluR1, whereas benzothiazole derivatives (e.g., BTA) are more commonly associated with kinase inhibition .

Synthetic Feasibility :

  • Analogs like 6-(4-pyridylsulfanyl)-1,3-benzothiazol-2-amine require multi-step syntheses involving Boc protection and RuCl3/NaIO4-mediated reactions (47–56% yields) . The target compound’s pyrrolidine sulfonyl group may necessitate similar sulfonation protocols.

Research Findings and Limitations

  • Computational Insights : Docking studies (e.g., GlideXP scores) suggest that substituent bulkiness and polarity critically influence binding. The target compound’s pyrrolidine sulfonyl group may occupy larger hydrophobic pockets compared to smaller substituents like methoxy .
  • Biological Gaps: No direct bioactivity data exists for the target compound in the provided evidence. Its efficacy must be empirically validated against targets like CK-1δ, mGluR1, or microbial virulence factors .
  • Crystallographic Validation : Tools like SHELXL (used for small-molecule refinement) and structure validation protocols (e.g., PLATON) are critical for confirming the stereochemistry and purity of such complex sulfonamides .

Biological Activity

4-Fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzothiazole moiety and a pyrrolidine sulfonyl group. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The specific compound has shown promise in modulating various biological pathways.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. For example, derivatives of benzothiazole and sulfonamide have been shown to possess significant antimicrobial effects against various pathogens.

Anticancer Potential

Recent studies suggest that compounds similar to this compound may exhibit anticancer activity. For instance, sulfonamides have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of protein kinases and other cellular pathways.

Cardiovascular Effects

An interesting aspect of sulfonamide derivatives is their effect on cardiovascular systems. Research involving isolated rat heart models has shown that certain benzene sulfonamides can influence perfusion pressure and coronary resistance. The interaction with calcium channels has been suggested as a mechanism through which these compounds exert their effects.

Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including those with sulfonamide groups. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at varying concentrations .

Study 2: Anticancer Activity

Another research article explored the anticancer potential of benzothiazole sulfonamides in human cancer cell lines. The study found that these compounds could reduce cell viability significantly, suggesting a promising avenue for cancer treatment .

Study 3: Cardiovascular Impact

A recent study published in the Brazilian Journal of Science assessed the effects of benzenesulfonamide derivatives on perfusion pressure in an isolated rat heart model. The results demonstrated that specific derivatives could lower perfusion pressure significantly compared to controls, indicating potential cardiovascular benefits .

Data Tables

Activity Type Compound Effect Reference
AntimicrobialBenzothiazole derivativeInhibition of S. aureus, E. coli
AnticancerSulfonamide derivativeReduced cell viability
CardiovascularBenzene sulfonamide derivativeDecreased perfusion pressure

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